N'-(prop-2-enoyl)benzohydrazide

17β-HSD2 inhibitor steroid metabolism enzyme selectivity

Select N'-(prop-2-enoyl)benzohydrazide for unmatched 17β-HSD2 selectivity (>240-fold vs. 17β-HSD1) enabling clean mechanistic dissection of estradiol/estrone interconversion without off-target confounding. This dual-functional monomer integrates a reactive α,β-unsaturated acryloyl warhead for irreversible covalent target engagement with a benzohydrazide scaffold for hydrogen bonding and metal chelation. Unlike non-polymerizable benzohydrazide analogs, it undergoes radical/anionic polymerization to yield Cu²⁺-selective chelating matrices for solid-phase extraction and stimuli-responsive copolymers with N,N-dimethylacrylamide. Insist on the genuine acryloyl-functionalized scaffold—generic benzohydrazides lack the Michael acceptor essential for both selective enzyme inhibition and polymer integration.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 10339-47-6
Cat. No. B1456536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(prop-2-enoyl)benzohydrazide
CAS10339-47-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC=CC(=O)NNC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H10N2O2/c1-2-9(13)11-12-10(14)8-6-4-3-5-7-8/h2-7H,1H2,(H,11,13)(H,12,14)
InChIKeyDJURFDUDNBUJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(Prop-2-enoyl)benzohydrazide (CAS 10339-47-6): Core Characteristics and Procurement Relevance


N'-(prop-2-enoyl)benzohydrazide (also known as N'-acryloylbenzohydrazide; molecular formula C₁₀H₁₀N₂O₂; molecular weight 190.20 g/mol) is a dual-functional small molecule that integrates a benzohydrazide scaffold with an α,β-unsaturated acryloyl moiety [1]. This structural configuration confers both hydrogen-bonding capacity (two H-bond donors, two H-bond acceptors) and a reactive Michael acceptor site, enabling distinct modes of interaction with biological targets and polymerizable functionality [1][2]. The compound is commercially available as a research chemical with typical purity ≥95%, offered in milligram to gram quantities for laboratory-scale investigations .

N'-(Prop-2-enoyl)benzohydrazide: Why In-Class Substitution Risks Experimental Inconsistency


Substituting N'-(prop-2-enoyl)benzohydrazide with structurally similar benzohydrazides—such as benzohydrazide, N'-acetylbenzohydrazide, or N'-benzoylbenzohydrazide—cannot be performed without altering experimental outcomes because the α,β-unsaturated acryloyl group is absent in these analogs. This Michael acceptor functionality is essential for both selective enzyme inhibition (e.g., 17β-HSD2 vs. 17β-HSD1) and radical/anionic polymerization behavior [1][2]. Conversely, the benzohydrazide backbone is required for metal chelation and hydrogen-bonding interactions that simple acrylamides lack [3]. The quantitative evidence below demonstrates that this compound occupies a distinct performance niche that generic substitution cannot replicate.

N'-(Prop-2-enoyl)benzohydrazide: Quantitative Differentiation Evidence for Scientific Selection


Selective Inhibition of 17β-HSD2 with >240-Fold Discrimination Over 17β-HSD1

N'-(prop-2-enoyl)benzohydrazide inhibits human placental 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with an IC₅₀ of 496 nM, while exhibiting negligible inhibition of the closely related isoform 17β-HSD1 (IC₅₀ > 120,000 nM), yielding a selectivity ratio of >242-fold [1]. This degree of isoform discrimination is not reported for unsubstituted benzohydrazide or N'-acetylbenzohydrazide under comparable assay conditions.

17β-HSD2 inhibitor steroid metabolism enzyme selectivity

Radical and Anionic Polymerizability: Differentiated from Non-Acryloyl Benzohydrazides

N'-(prop-2-enoyl)benzohydrazide polymerizes readily via both radical and anionic initiation mechanisms, whereas cationic initiation is ineffective [1]. Monomer reactivity ratios for radical copolymerization with styrene (r₁ = 1.40 ± 0.05, r₂ = 0.65 ± 0.05) and acrylonitrile (r₁ = 0.33 ± 0.08, r₂ = 0.23 ± 0.08) have been quantitatively established [1]. In contrast, benzohydrazide, N'-acetylbenzohydrazide, and N'-benzoylbenzohydrazide lack the acryloyl double bond entirely and are therefore incapable of undergoing chain-growth polymerization.

functional monomer radical polymerization metal chelation

Selective Cupric Ion Chelation by Polymer: Functionality Absent in Non-Polymerizable Analogs

The polymer derived from N'-(prop-2-enoyl)benzohydrazide forms stable chelates with transition metal ions, exhibiting pronounced selectivity for cupric ion (Cu²⁺) when suspended in methanol containing metal salts [1]. This chelation behavior is inherent to the hydrazide moiety but is only practically exploitable when the compound is polymerized—a capability exclusive to the acryloyl-containing monomer among the benzohydrazide class. Benzohydrazide itself can chelate metals in solution but cannot be incorporated into a solid-state scavenging matrix via polymerization.

metal chelation cation scavenging functional polymer

Copolymer Composition-Dependent Thermal Responsiveness: A Differentiator from Simple Benzohydrazide Blends

Copolymers of N'-(prop-2-enoyl)benzohydrazide with N,N-dimethylacrylamide at a defined composition range of 7–18 mol% acryloylbenzohydrazide exhibit heat-sensitive phase transfer behavior in water while retaining chelating ability [1]. This dual functionality—thermal responsiveness coupled with metal-binding capacity—cannot be achieved by blending non-polymerizable benzohydrazide with a thermoresponsive polymer, as the hydrazide moiety must be covalently integrated into the polymer backbone to prevent leaching and maintain chelation upon phase transition.

thermoresponsive copolymer smart materials chelating polymer

Cytotoxic Activity Against Human Cancer Cell Lines: Acryloyl Moiety Requirement

A series of N²-acryloylbenzohydrazides, structurally related to N'-(prop-2-enoyl)benzohydrazide, demonstrate cytotoxic activity against human HCT 116 colon cancer cells, MCF-7 breast cancer cells, and MDA-MB-231 breast cancer cells [1]. The acryloyl group functions as a Michael acceptor capable of forming covalent adducts with cellular nucleophiles, a mechanism not available to saturated acyl analogs such as N'-acetylbenzohydrazide or N'-benzoylbenzohydrazide. While quantitative IC₅₀ values for the unsubstituted parent compound against these cell lines are not reported in public databases, the class-level evidence indicates that the α,β-unsaturated carbonyl is a requisite structural feature for this cytotoxic phenotype.

cytotoxicity cancer research Michael acceptor

N'-(Prop-2-enoyl)benzohydrazide: Recommended Application Scenarios Based on Verified Differentiation


Endocrine Research Requiring Isoform-Selective 17β-HSD2 Modulation

Utilize N'-(prop-2-enoyl)benzohydrazide as a tool compound for studies investigating the specific role of 17β-HSD2 in estradiol/estrone interconversion, where off-target inhibition of 17β-HSD1 would confound data interpretation. The >240-fold selectivity window supports cleaner mechanistic dissection compared to non-selective benzohydrazide derivatives [1].

Synthesis of Functional Polymers for Heterogeneous Metal Ion Scavenging

Employ N'-(prop-2-enoyl)benzohydrazide as a monomer in radical or anionic polymerizations to produce chelating polymers with selective affinity for Cu²⁺. The resulting polymeric matrix enables solid-phase extraction or selective cation recovery from aqueous or methanolic streams, a format unattainable with non-polymerizable benzohydrazides [2].

Fabrication of Thermoresponsive Chelating Copolymers for Smart Material Applications

Copolymerize N'-(prop-2-enoyl)benzohydrazide (7–18 mol%) with N,N-dimethylacrylamide to generate heat-sensitive materials that undergo reversible phase transitions in water while maintaining metal-binding capacity. These copolymers are suitable for temperature-sensing elements, light-screening articles, and stimuli-responsive separation media [3].

Medicinal Chemistry Scaffold for Covalent Inhibitor Development

Leverage the acryloyl Michael acceptor functionality as a warhead for designing covalent inhibitors targeting enzymes with accessible cysteine residues. The benzohydrazide core provides additional hydrogen-bonding interactions for target recognition, while the α,β-unsaturated carbonyl enables irreversible or slowly reversible binding not possible with saturated N'-acylbenzohydrazides [4].

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